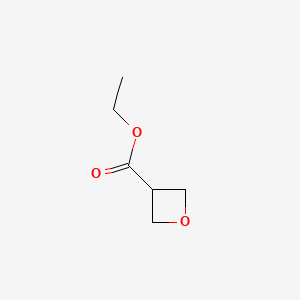

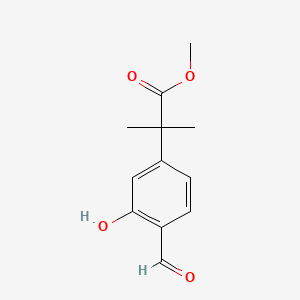

Ethyl oxetane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

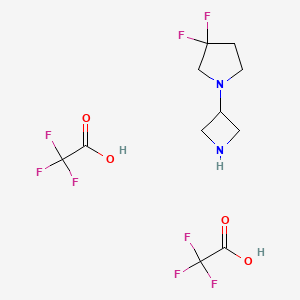

Ethyl oxetane-3-carboxylate is a derivative of oxetane-3-carboxylic acid . Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of oxetanes has been achieved through various methods. One approach involves the use of alcohol substrates in a process known as Oxetane Synthesis via Alcohol C−H Functionalization . Another method involves the use of readily available starting materials in a 4-pot telescoped procedure .Molecular Structure Analysis

The molecular structure of Ethyl oxetane-3-carboxylate is derived from its parent compound, Oxetane-3-carboxylic acid. The molecular weight of Oxetane-3-carboxylate is 86.1323 .Chemical Reactions Analysis

Oxetanes have unique chemical properties that have triggered significant advances in medicinal chemistry . They undergo various chemical reactions, including ring-opening with Trimethyloxosulfonium Ylide , and they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .科学的研究の応用

Comprehensive Analysis of Ethyl Oxetane-3-Carboxylate Applications

Ethyl oxetane-3-carboxylate is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. Below is a detailed analysis of six distinct applications of this compound in scientific research:

Synthesis of Biologically Active Compounds: Ethyl oxetane-3-carboxylate is used in the synthesis of biologically active compounds. Its four-membered oxetane ring is a key feature in medicinal chemistry, often incorporated into drugs to improve their physicochemical properties . The oxetane ring can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.

Kinase Inhibitor Development: The oxetane ring, present in ethyl oxetane-3-carboxylate, is explored for its potential in kinase inhibitor development. Kinase inhibitors are crucial in treating various diseases, including cancer. The oxetane’s ability to act as a nonclassical isoster of the carbonyl group, with high polarity and hydrogen bond acceptor capability, makes it an attractive motif in the search for new kinase inhibitors .

Advanced Material Synthesis: Researchers utilize ethyl oxetane-3-carboxylate in the synthesis of advanced materials. The oxetane ring can impart unique mechanical and thermal properties to polymers and resins. Its incorporation into materials can lead to the development of products with enhanced durability and performance.

Organic Synthesis Methodology: Ethyl oxetane-3-carboxylate plays a role in organic synthesis methodology. It can undergo ring-opening reactions, which are useful in creating complex organic molecules. This property is particularly beneficial in constructing molecules with intricate architectures for various chemical applications .

Chemical Space Exploration: The compound is pivotal in chemical space exploration, particularly in identifying new chemical entities with potential therapeutic applications. Its structural features allow for the creation of diverse chemical libraries, aiding in the discovery of compounds with novel biological activities .

Physicochemical Property Studies: Ethyl oxetane-3-carboxylate is studied for its impact on the physicochemical properties of molecules. The oxetane ring’s influence on properties like solubility, stability, and reactivity is of significant interest. Understanding these effects can lead to the optimization of existing compounds and the design of new ones with desired characteristics .

Safety And Hazards

Ethyl oxetane-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

将来の方向性

Oxetanes, including Ethyl oxetane-3-carboxylate, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research will likely focus on expanding the scope of oxetanes and improving their synthesis methods .

特性

IUPAC Name |

ethyl oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOSCYJUNUVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxetane-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

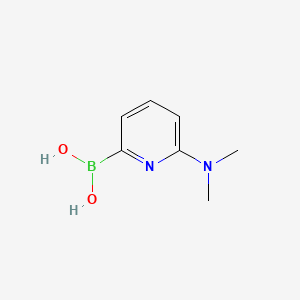

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)